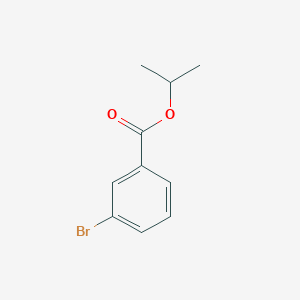
Isopropyl 3-bromobenzoate
Descripción general
Descripción
Isopropyl 3-bromobenzoate is an organic compound with the molecular formula C10H11BrO2 It is an ester derived from 3-bromobenzoic acid and isopropanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromobenzoic acid, isopropyl ester typically involves the esterification of 3-bromobenzoic acid with isopropanol. This reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3-Bromobenzoic acid+IsopropanolH2SO43-Bromobenzoic acid, isopropyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using excess isopropanol to drive the reaction to completion. Additionally, azeotropic distillation can be employed to remove water and shift the equilibrium towards the ester product.
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl 3-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed back to 3-bromobenzoic acid and isopropanol in the presence of a base or acid.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: 3-Bromobenzoic acid and isopropanol.
Reduction: Corresponding alcohol.
Aplicaciones Científicas De Investigación
Isopropyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-bromobenzoic acid, isopropyl ester in chemical reactions involves the ester functional group and the bromine atom. The ester group can undergo nucleophilic attack, leading to various transformations. The bromine atom can participate in substitution reactions, making the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
3-Bromobenzoic Acid: The parent acid of the ester.
Ethyl 3-Bromobenzoate: An ester with ethyl alcohol instead of isopropanol.
4-Bromobenzoic Acid: A positional isomer with the bromine atom at the para position.
Uniqueness: Isopropyl 3-bromobenzoate is unique due to the presence of the isopropyl ester group, which can impart different physical and chemical properties compared to other esters of 3-bromobenzoic acid. This uniqueness can be exploited in specific synthetic applications where the isopropyl group offers advantages in terms of reactivity or solubility.
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
propan-2-yl 3-bromobenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
Clave InChI |
XITGBNKZHSGOJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
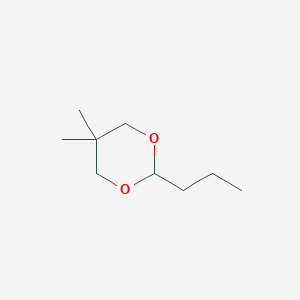
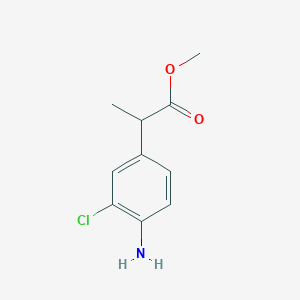
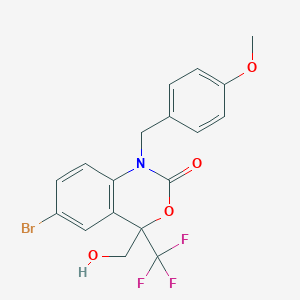
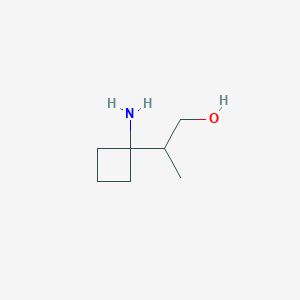
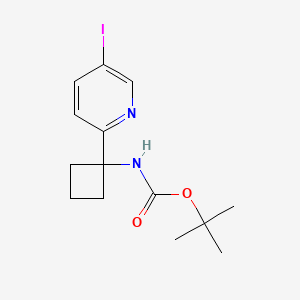
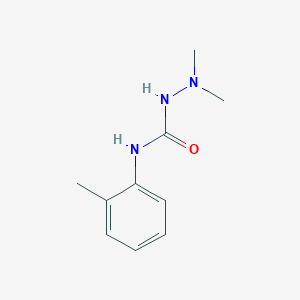

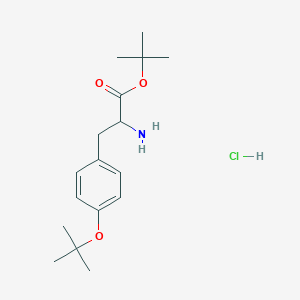
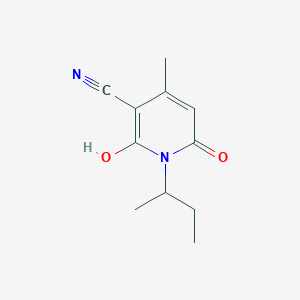
![[5-Chloro-2-(2-ethyl-butoxy)-phenyl]-methanol](/img/structure/B8760525.png)
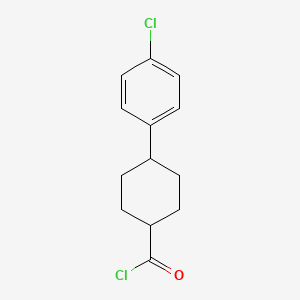
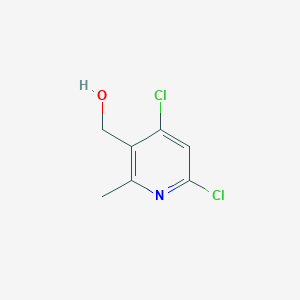
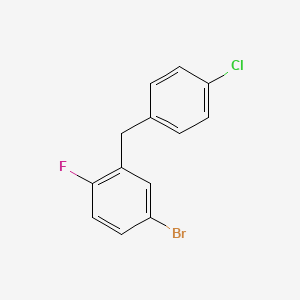
![N-[(adamantan-1-yl)methyl]benzamide](/img/structure/B8760549.png)
